

Spectroscopic Profile of 2-Methyl-1,3-dithiane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiane

Cat. No.: B1361393

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This technical document provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,3-dithiane** (CAS No. 6007-26-7), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to support researchers, scientists, and professionals in the fields of chemical research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Methyl-1,3-dithiane**.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: Not specified in the primary public data.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	1H	H-2
~2.8-3.0	Multiplet	4H	H-4, H-6
~1.8-2.2	Multiplet	2H	H-5
~1.5	Doublet	3H	-CH ₃

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: Not specified in the primary public data.

Chemical Shift (δ) ppm	Assignment
~40.0	C-2
~32.0	C-4, C-6
~25.0	C-5
~21.0	-CH ₃

Infrared (IR) Spectroscopy Data

Technique: Neat (thin film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1280	Medium	C-S stretch
~950	Medium	C-S stretch

Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
134	High	[M] ⁺ (Molecular Ion)
119	Medium	[M - CH ₃] ⁺
74	High	[C ₃ H ₆ S] ⁺

Experimental Protocols

The data presented in this guide are compiled from publicly available spectral databases. The following sections describe the general methodologies typically employed for the acquisition of such spectroscopic data for a liquid sample like **2-Methyl-1,3-dithiane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Methyl-1,3-dithiane** is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The NMR tube is then placed into the spectrometer.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to yield the final spectrum.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of **2-Methyl-1,3-dithiane** is placed between two salt plates (typically NaCl or KBr) to create a thin film.^[1] The plates are then mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves. The spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

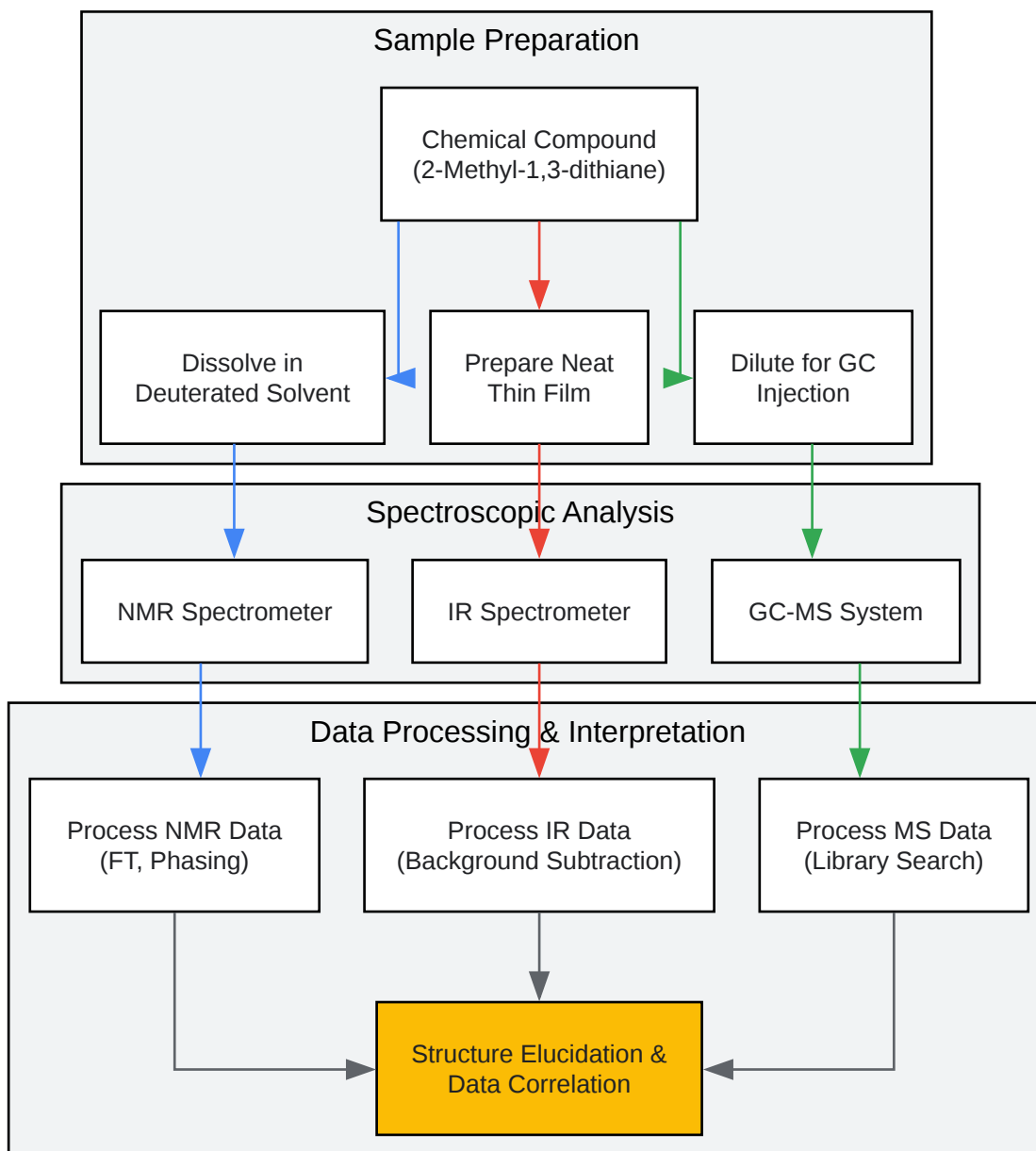
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **2-Methyl-1,3-dithiane**.^{[2][3][4][5]} The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This process fragments the molecules into characteristic patterns. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
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